

Physicochemical Properties of 2-Chloro-6-methylbenzotrifluoride: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-6-methylbenzotrifluoride

Cat. No.: B1341868

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Introduction

2-Chloro-6-methylbenzotrifluoride, with the CAS number 112641-25-5, is a halogenated aromatic compound of interest in synthetic organic chemistry. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a methyl group on the benzene ring, imparts specific electronic and steric properties that make it a potentially valuable building block in the synthesis of novel agrochemicals, pharmaceuticals, and specialty materials. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring, while the ortho-positioned chlorine and methyl groups provide steric hindrance and additional reactive sites. This guide provides a comprehensive overview of the available physicochemical data for **2-Chloro-6-methylbenzotrifluoride**, alongside general experimental protocols for their determination.

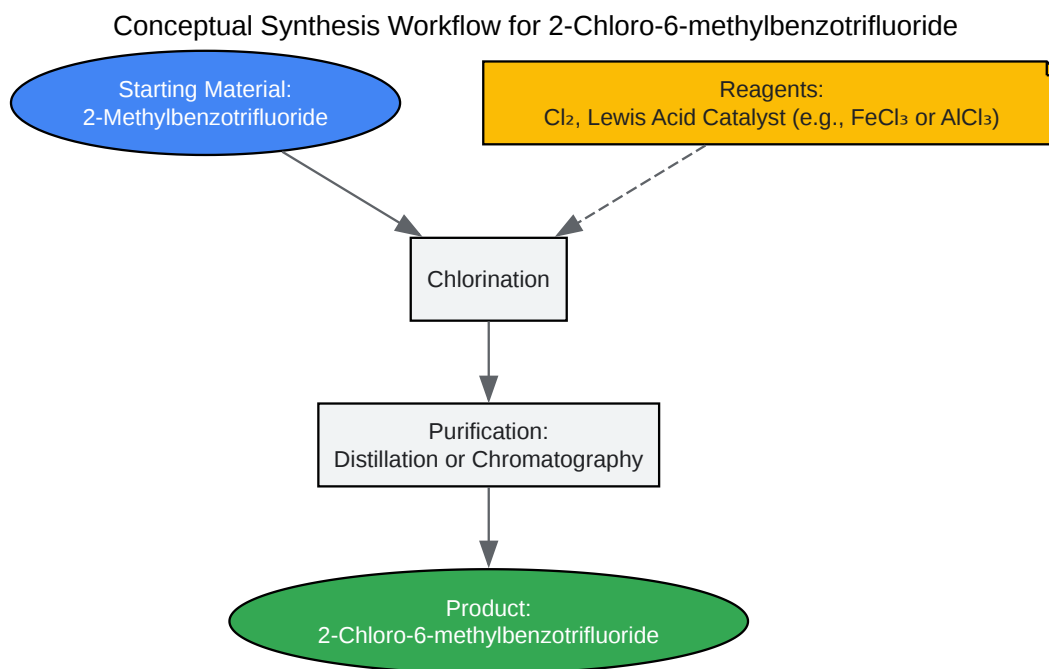
Core Physicochemical Properties

Quantitative experimental data for the primary physicochemical properties of **2-Chloro-6-methylbenzotrifluoride** are not readily available in published literature. The information presented below is based on data from chemical suppliers and predicted values.

Property	Value	Source/Method
Molecular Formula	C ₈ H ₆ ClF ₃	-
Molecular Weight	194.58 g/mol	[Calculated][1][2]
CAS Number	112641-25-5	[1][2]
Appearance	Clear liquid	[Supplier Data][3]
Boiling Point	Data not available	-
Melting Point	Data not available	-
Density	Data not available	-
Solubility in Water	Expected to be low	[General Principle]
Solubility in Organic Solvents	Expected to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents)	[General Principle]

Synthesis

A specific, detailed experimental protocol for the synthesis of **2-Chloro-6-methylbenzotrifluoride** is not widely reported in peer-reviewed journals. However, its synthesis can be conceptually approached through established methods of aromatic substitution. A plausible synthetic route is outlined below.



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Caption: Conceptual synthesis workflow for **2-Chloro-6-methylbenzotrifluoride**.

General Experimental Protocol for Chlorination of a Substituted Benzotrifluoride:

- **Reaction Setup:** A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube for chlorine, a condenser, and a thermometer. The entire apparatus is placed under an inert atmosphere (e.g., nitrogen or argon).
- **Charging of Reactants:** The starting material, 2-methylbenzotrifluoride, and a suitable solvent (e.g., dichloromethane or carbon tetrachloride) are added to the flask.
- **Catalyst Addition:** A Lewis acid catalyst, such as anhydrous iron(III) chloride (FeCl_3) or aluminum chloride (AlCl_3), is added to the reaction mixture.

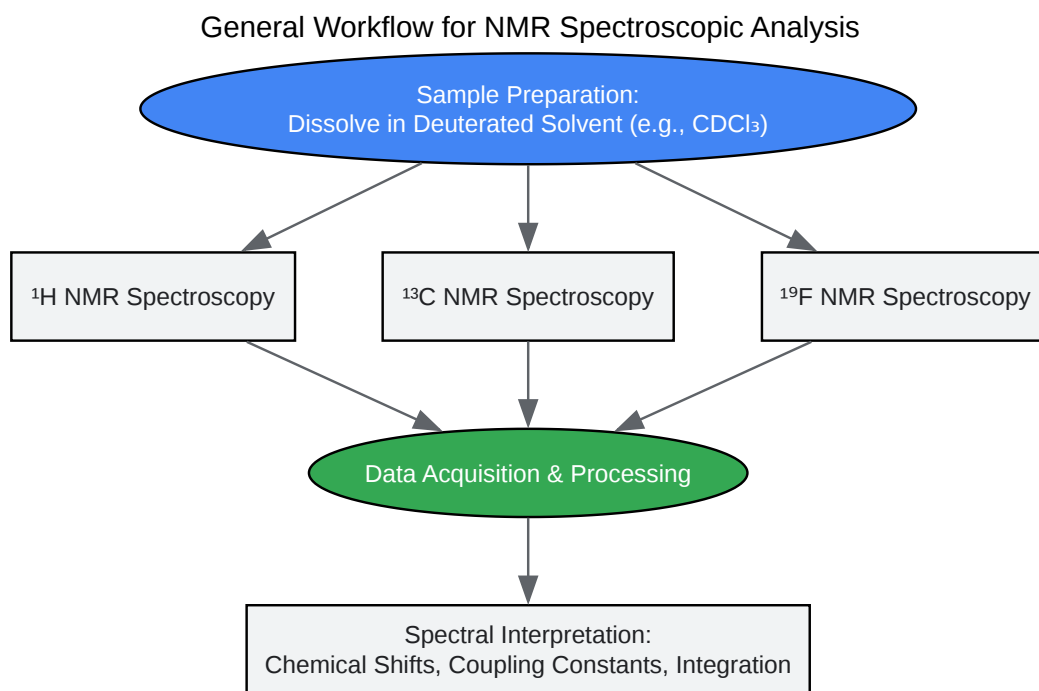
- **Chlorination:** Chlorine gas is bubbled through the stirred reaction mixture at a controlled rate. The reaction temperature is typically maintained at a specific level, which may range from room temperature to elevated temperatures, depending on the reactivity of the substrate.
- **Reaction Monitoring:** The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction is quenched by the addition of water or a dilute solution of a reducing agent (e.g., sodium thiosulfate) to remove excess chlorine. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- **Purification:** The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the desired **2-Chloro-6-methylbenzotrifluoride**.

Spectral Analysis

Specific experimental spectra for **2-Chloro-6-methylbenzotrifluoride** are not readily available. The following sections describe the expected spectral characteristics and general experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **2-Chloro-6-methylbenzotrifluoride**, with ^1H , ^{13}C , and ^{19}F NMR providing key information.



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Caption: General workflow for NMR spectroscopic analysis.

Expected Spectral Features:

- ¹H NMR: The spectrum would be expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, and a singlet in the aliphatic region for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the chloro, methyl, and trifluoromethyl substituents.
- ¹³C NMR: The spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be indicative of the electronic effects of the substituents.

- ^{19}F NMR: A single resonance, a singlet, would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift would be characteristic of a CF_3 group attached to an aromatic ring.

General Experimental Protocol for NMR Spectroscopy:

- Sample Preparation: A small amount of the purified **2-Chloro-6-methylbenzotrifluoride** (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform- d , CDCl_3) in a standard NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) for ^1H and ^{13}C NMR, may be added.[\[4\]](#)
- Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. For ^1H NMR, standard pulse sequences are used. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum. For ^{19}F NMR, a dedicated probe or a broadband probe is used.[\[4\]](#)
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.
- Spectral Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard. Coupling constants (J) are measured in Hertz (Hz). The integration of the signals in the ^1H NMR spectrum provides the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in **2-Chloro-6-methylbenzotrifluoride**.

Expected Spectral Features:

- C-H stretching: Aromatic C-H stretching vibrations are expected in the region of $3000\text{-}3100\text{ cm}^{-1}$. Aliphatic C-H stretching from the methyl group will appear around $2850\text{-}2960\text{ cm}^{-1}$.
- C=C stretching: Aromatic ring C=C stretching vibrations will be observed in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-F stretching: Strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group are expected in the range of $1100\text{-}1350\text{ cm}^{-1}$.

- C-Cl stretching: A C-Cl stretching vibration should be present in the fingerprint region, typically between 600 and 800 cm^{-1} .

General Experimental Protocol for FTIR Spectroscopy:

- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder is first collected.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

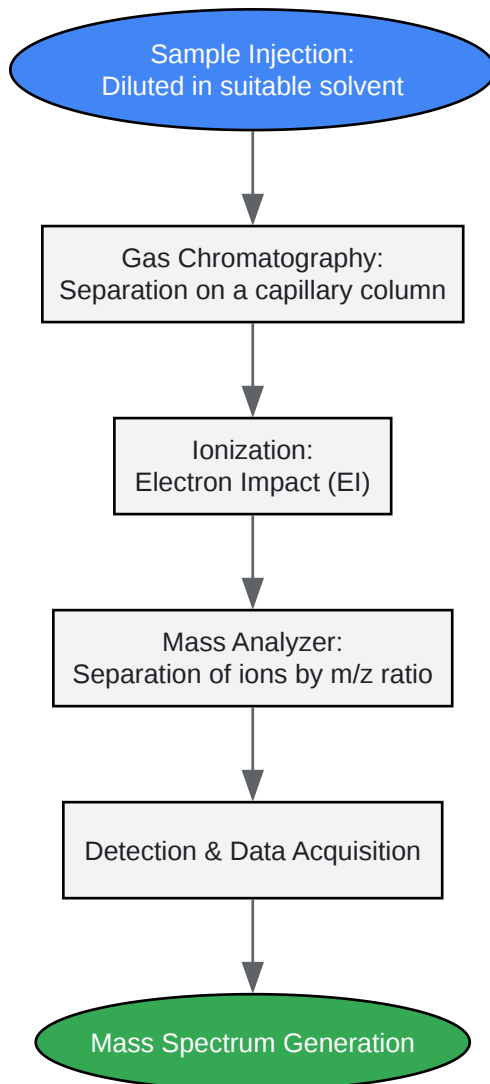
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Spectral Features:

- Molecular Ion Peak (M^+): The mass spectrum should show a molecular ion peak at m/z 194, corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (an $M+2$ peak with approximately one-third the intensity of the M^+ peak).
- Fragmentation Pattern: Common fragmentation pathways may include the loss of a chlorine atom, a methyl group, or a trifluoromethyl radical.

General Workflow for GC-MS Analysis



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References

- 1. files.sciengine.com [files.sciengine.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. rsc.org [rsc.org]
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